molecular formula C6H2Br2ClF B2584966 1,3-DIBROMO-5-CHLORO-2-FLUOROBENZENE CAS No. 1805525-99-8

1,3-DIBROMO-5-CHLORO-2-FLUOROBENZENE

Cat. No.: B2584966
CAS No.: 1805525-99-8
M. Wt: 288.34
InChI Key: PWDGNXBQTFODGC-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-chloro-2-fluorobenzene is an organic compound with the molecular formula C6H2Br2ClF . It is a halogenated derivative of benzene, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibromo-5-chloro-2-fluorobenzene can be synthesized through several methods. One common approach involves the halogenation of fluorobenzene derivatives. For instance, starting with 1,3-dibromo-2-fluorobenzene, chlorination can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride at elevated temperatures .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibromo-5-chloro-2-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1,3-dibromo-5-chloro-2-fluorobenzene depends on the specific reactions it undergoes. In nucleophilic aromatic substitution, the electron-withdrawing effects of the halogen atoms activate the benzene ring towards nucleophilic attack. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

  • 1,3-Dibromo-2-chloro-5-fluorobenzene
  • 1,3-Dibromo-5-fluorobenzene
  • 1,3-Dibromo-2-fluorobenzene
  • 1,3-Dibromo-4-chlorobenzene

Uniqueness: 1,3-Dibromo-5-chloro-2-fluorobenzene is unique due to the specific arrangement of halogen atoms, which imparts distinct reactivity and properties compared to other halogenated benzenes. This unique structure makes it valuable for specific synthetic applications and research purposes .

Properties

IUPAC Name

1,3-dibromo-5-chloro-2-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2ClF/c7-4-1-3(9)2-5(8)6(4)10/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDGNXBQTFODGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)F)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2ClF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805525-99-8
Record name 5-Chloro-1,3-dibromo-2-fluorobenzene
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